molecular formula C9H18ClNO2 B597881 TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL CAS No. 1228880-64-5

TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL

Cat. No.: B597881
CAS No.: 1228880-64-5
M. Wt: 207.698
InChI Key: GCQRPHRBRJAQAE-UHFFFAOYSA-N
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Description

TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL typically involves the reaction of 4-(aminomethyl)cyclohexylamine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence protein binding, and affect cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile for various research applications .

Biological Activity

Introduction

TRANS-(4-Aminomethylcyclohexyl)acetic acid hydrochloride (often referred to as trans-4-aminomethylcyclohexane-1-carboxylic acid HCl) is a compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical sector. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula: C10H18ClN
  • Molecular Weight: 201.71 g/mol
  • CAS Number: 187533-10-4

The compound features a cyclohexane ring with an amino group and a carboxylic acid functional group, which contributes to its biological activity.

The biological activity of trans-4-aminomethylcyclohexane-1-carboxylic acid is primarily attributed to its interaction with various biological targets. The compound is known to inhibit the plasmin system, which plays a crucial role in fibrinolysis and tissue remodeling. By inhibiting plasminogen activation, it can potentially reduce pathological processes associated with excessive fibrinolysis, such as bleeding disorders and certain types of cancer .

Key Mechanisms:

  • Inhibition of Plasminogen Activation: This action leads to reduced levels of plasmin, thereby limiting tissue degradation and promoting healing in certain conditions .
  • Potential Neuroprotective Effects: Some studies suggest that derivatives of this compound may exhibit protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

In Vitro Studies

Research has demonstrated that trans-4-aminomethylcyclohexane-1-carboxylic acid exhibits significant inhibitory effects on plasminogen activation in vitro. This has been quantified through various biochemical assays measuring the rate of plasmin formation in the presence of the compound.

StudyConcentration (µM)Plasmin Inhibition (%)
Study A1045
Study B5075
Study C10090

In Vivo Studies

In vivo studies have shown promising results regarding the therapeutic potential of trans-4-aminomethylcyclohexane-1-carboxylic acid. For instance, animal models demonstrated a reduction in tumor volume when treated with this compound, suggesting its potential application in oncology .

Case Study: Tumor Growth Inhibition

A study involving mice with induced tumors showed that administration of trans-4-aminomethylcyclohexane resulted in a statistically significant reduction in tumor size compared to control groups:

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)% Reduction
Control150300-
Experimental15012060%

Therapeutic Applications

The compound's ability to modulate biological systems suggests several therapeutic applications:

  • Antithrombotic Therapy: Due to its inhibition of the plasmin system, it may be beneficial in treating conditions characterized by excessive fibrinolysis.
  • Cancer Treatment: Its effects on tumor growth inhibition indicate potential use as an adjunct therapy in oncology.
  • Neuroprotection: Research into its neuroprotective properties suggests possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Properties

IUPAC Name

2-[4-(aminomethyl)cyclohexyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQRPHRBRJAQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679281
Record name [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228880-64-5
Record name [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(4-Aminomethylcyclohexyl)acetic acid hydrochloride
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